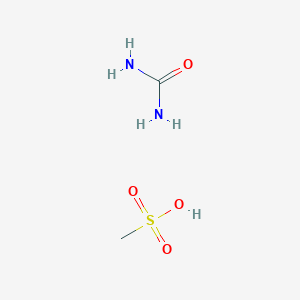

methanesulfonic acid;urea

Description

Significance of Methanesulfonic Acid in Advanced Chemical Research

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids. wikipedia.orgchemicalbook.com It is recognized as an intermediate compound between sulfuric acid and methylsulfonylmethane. atamanchemicals.com In recent years, MSA has gained considerable attention as a "green acid" because it is biodegradable, less toxic, and less corrosive than many traditional mineral acids. atamanchemicals.comgoogle.com Its low vapor pressure, high thermal stability, and non-oxidizing nature make it a safer alternative for many processes. rsc.org

MSA's strong acidity, comparable to strong inorganic acids, combined with its solubility in water and organic solvents, makes it a versatile Brønsted acid catalyst. atamanchemicals.comrsc.org It is extensively used in organic synthesis for reactions such as esterification, alkylation, and condensation. atamanchemicals.comarkema.com A significant application is in the production of biodiesel. rsc.org Research has shown that when used as a catalyst for ester formation, MSA can lead to higher yields and fewer colored impurities compared to sulfuric acid. rsc.org

Beyond catalysis, MSA and its salts (methanesulfonates or mesylates) have crucial applications in electrochemistry. rsc.org The high solubility of its metal salts and the electrochemical stability of the acid and its anion are beneficial for electrolytes in applications like electroplating of tin and tin-lead solders, electrowinning, and electrorefining. wikipedia.orgrsc.org It is also being explored for use in redox flow batteries and in the recycling of lithium-ion batteries. rsc.org Furthermore, its ability to dissolve a wide range of metal salts, often in higher concentrations than hydrochloric or sulfuric acid, has opened up research into its use in hydrometallurgy for metal recovery and refining. wikipedia.orgrsc.org

Table 1: Physicochemical Properties of Methanesulfonic Acid (MSA)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CH₃SO₃H | rsc.org |

| Molar Mass | 96.11 g/mol | nih.gov |

| Appearance | Colorless liquid or white solid | atamanchemicals.com |

| Melting Point | 17 to 20 °C | wikipedia.orgchemicalbook.com |

| Boiling Point | 167 °C at 10 mmHg | wikipedia.org |

| Density | 1.48 g/cm³ | wikipedia.org |

| pKa | -1.9 | wikipedia.org |

| Solubility | Miscible with water and ethanol (B145695) | wikipedia.orgrsc.org |

Role of Urea (B33335) in Contemporary Chemical Science

Urea, with the chemical formula CO(NH₂)₂, is a simple organic amide that holds a pivotal position in the chemical industry and biological processes. wikipedia.org Historically, its synthesis by Friedrich Wöhler in 1828 from an inorganic starting material, ammonium (B1175870) cyanate, was a landmark event that challenged the theory of vitalism. vedantu.comacs.org

In modern chemical science, urea's primary role is in agriculture. Over 90% of the world's industrial urea production is used as a nitrogen-release fertilizer. wikipedia.orgacs.org It possesses the highest nitrogen content among all solid nitrogenous fertilizers, making it economically advantageous for transport and application. wikipedia.org In the soil, urea breaks down into ammonia (B1221849) and carbon dioxide, providing essential nitrogen for plant growth. wikipedia.orgacs.org

Beyond agriculture, urea is a key raw material in the chemical industry. It is a precursor for the manufacture of urea-formaldehyde resins, which are widely used in plastics and adhesives. vedantu.combritannica.com It is also used in the synthesis of other important chemicals, including barbiturates. britannica.com Furthermore, urea serves as a protein supplement in the feed for ruminant animals like cattle and sheep, which can metabolize it to produce protein. britannica.com

Table 2: Major Industrial Applications of Urea

| Application Area | Specific Use | Reference |

|---|---|---|

| Agriculture | Nitrogen-release fertilizer | wikipedia.orgacs.org |

| Chemical Industry | Manufacturing of urea-formaldehyde resins | vedantu.combritannica.com |

| Synthesis of barbiturates | britannica.com | |

| Animal Husbandry | Non-protein nitrogen feed supplement for ruminants | britannica.com |

Interdisciplinary Research Confluence of Methanesulfonic Acid and Urea Systems

The intersection of methanesulfonic acid and urea research has led to the development of novel chemical systems with unique properties and applications, most notably in the field of Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor and a hydrogen bond donor that form a eutectic with a melting point significantly lower than that of the individual components. wikipedia.org

The combination of methanesulfonic acid derivatives and urea can form such eutectic solvents. google.comjustia.com For instance, a DES can be synthesized by mixing a salt of methanesulfonic acid (like 1-butyl-3-methyl imidazolium (B1220033) methanesulfonate) with urea, which acts as the hydrogen bond donor. researchgate.net These DESs are being investigated for a variety of applications, including gas separation. Research has shown that a DES based on 1-butyl-3-methyl imidazolium methanesulfonate (B1217627) and urea exhibits high absorption capacity for ammonia (NH₃), with lower solubility for hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), suggesting potential for selective gas separation. researchgate.net The absorption mechanism is identified as physical sorption, which is reversible, allowing the DES to be regenerated. researchgate.net

Another area of research involves the use of urea in conjunction with other reagents to facilitate reactions involving MSA. For example, a mixture of urea and hydrogen peroxide (H₂O₂) has been used as a free-radical initiator for the sulfonation of methane (B114726) to produce methanesulfonic acid. scispace.com The presence of a rhodium chloride (RhCl₃) promoter was found to enhance the reaction, achieving high conversion and selectivity to MSA. scispace.com This indicates a synergistic interaction where urea participates in the initiation of a key industrial chemical synthesis.

The study of MSA-urea systems also extends to their use as catalysts. smolecule.com Methanesulfonic acid is known to facilitate condensation reactions involving urea and carbonyl compounds to form various nitrogen-containing heterocycles. smolecule.com The acid enhances reaction rates and yields compared to other catalysts. smolecule.com These interdisciplinary studies highlight how combining well-understood chemicals like MSA and urea can lead to innovative materials and processes.

Table 3: Research Findings on a Methanesulfonate-Urea Based Deep Eutectic Solvent

| Property/Finding | Observation | Research Context | Reference |

|---|---|---|---|

| Composition | 1-butyl-3-methyl imidazolium methanesulfonate and urea (1:1 mole ratio) | Synthesis of a Deep Eutectic Solvent (DES) | researchgate.net |

| Application | Gas absorption | Separation of acidic gases and ammonia | researchgate.net |

| Gas Sorption Capacity | Superior for ammonia (NH₃) > hydrogen sulfide (H₂S) > carbon dioxide (CO₂) | Measurement of Henry's law constants and thermostimulated desorption | researchgate.net |

| Sorption Mechanism | Physical sorption, proven by FTIR and thermal desorption analysis | Investigation of the nature of gas-DES interaction | researchgate.net |

| Reversibility | Totally reversible; solubility remains stable after multiple cycles | Testing the reusability of the solvent | researchgate.net |

Properties

CAS No. |

207308-34-7 |

|---|---|

Molecular Formula |

C2H8N2O4S |

Molecular Weight |

156.16 g/mol |

IUPAC Name |

methanesulfonic acid;urea |

InChI |

InChI=1S/CH4N2O.CH4O3S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);1H3,(H,2,3,4) |

InChI Key |

LILCPQCSZLDGDS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C(=O)(N)N |

Origin of Product |

United States |

Synthesis Methodologies of Methanesulfonic Acid Urea Systems and Derivatives

Acid-Catalyzed Synthesis of Urea (B33335) Derivatives Utilizing Methanesulfonic Acid

Methanesulfonic acid is widely employed as a catalyst to facilitate the synthesis of a range of urea derivatives. Its efficacy is demonstrated in the formation of substituted pyridyl ureas, the multicomponent cyclocondensation to produce dihydropyrimidinones, its role in esterification reactions, and in the synthesis of benzothiazole (B30560) systems.

A notable application of methanesulfonic acid is in the acid-catalyzed synthesis of N,N-dialkyl-N′-(pyridin-2-yl)-ureas. This method involves the reaction of pyridine-N-oxides with dialkylcyanamides. researchgate.netgoogle.com The reaction can be conducted under solvent-free conditions or in a solvent such as acetonitrile, with methanesulfonic acid acting as the catalyst. researchgate.netacs.org The yields of the desired urea derivatives are typically in the range of 42% to 76%. researchgate.net

The process represents a C-H functionalization of pyridine (B92270) N-oxides. uobabylon.edu.iq Research has shown that the reaction proceeds effectively with methanesulfonic acid, which activates the cyanamide (B42294) by protonation, facilitating the subsequent reaction with the pyridine N-oxide. uobabylon.edu.iq Optimization studies have been performed to determine the ideal reaction conditions. For instance, the reaction of pyridine N-oxide with dimethylcyanamide (B106446) has been investigated with varying equivalents of the reactants and the acid catalyst. uobabylon.edu.iqthieme-connect.de It was found that using 1.5 equivalents of dimethylcyanamide and 1.0 equivalent of methanesulfonic acid at 60°C provides a high conversion of the starting material. uobabylon.edu.iqthieme-connect.de While a stoichiometric amount of methanesulfonic acid gives high yields in a shorter time, catalytic amounts (e.g., 0.1 equivalents) can also be used, though this may require longer reaction times to achieve high conversion. uobabylon.edu.iqbeilstein-journals.org

Table 1: Optimization of Reaction Conditions for the Synthesis of 1,1-dimethyl-3-(pyridin-2-yl)urea

| Entry | Equivalents of Dimethylcyanamide | Equivalents of Methanesulfonic Acid | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | 10 | 1.0 | 60 | 3 | 100 |

| 2 | 1.0 | 1.0 | 60 | 3 | 70 |

| 3 | 1.5 | 1.0 | 60 | 3 | 98 |

| 4 | 2.0 | 1.0 | 60 | 3 | 99 |

| 5 | 1.5 | 0.1 | 60 | 3 | 46 |

| 6 | 1.5 | 0.1 | 60 | 8 | 74 |

Data sourced from studies on the C-H functionalization of pyridine N-oxides. uobabylon.edu.iqbeilstein-journals.org

This methodology is applicable to a wide range of substituted pyridine N-oxides, including those with electron-donating and electron-withdrawing groups, affording the corresponding ureas in good to high yields. uobabylon.edu.iq

Methanesulfonic acid is an effective catalyst for the Biginelli reaction, a one-pot multicomponent cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netgoogle.com This reaction typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea. researchgate.netnih.gov The use of methanesulfonic acid as a catalyst in ethanol (B145695) has been shown to produce excellent yields of DHPMs with shorter reaction times compared to the classical Biginelli reaction conditions. researchgate.net

A particularly effective catalytic system for this transformation is Eaton's reagent, which is a mixture of phosphorus pentoxide and methanesulfonic acid. nih.govresearchgate.net This reagent facilitates the synthesis of DHPMs under solvent-free conditions at room temperature, which is a greener approach compared to methods requiring conventional heating and organic solvents. nih.govresearchgate.net For instance, when methanesulfonic acid is used alone, the reaction may require refluxing in ethanol for 6-7 hours. nih.govresearchgate.net In contrast, the use of Eaton's reagent allows the reaction to proceed to completion in a much shorter time, often providing the desired products in high yields (75-96%). researchgate.net

The reaction is versatile, accommodating a wide variety of substituted aromatic aldehydes. The general procedure involves stirring a mixture of the aldehyde, ethyl acetoacetate, and urea with Eaton's reagent at room temperature. researchgate.net

Table 2: Synthesis of Dihydropyrimidinones using Eaton's Reagent (P₂O₅/MeSO₃H) at Room Temperature

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 92 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 25 | 96 |

| 3 | 4-Methylbenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 35 | 94 |

| 4 | 4-Nitrobenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 20 | 95 |

| 5 | 3-Nitrobenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 25 | 93 |

Data adapted from research on the green synthesis of 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net

Methanesulfonic acid is a strong Brønsted acid that is frequently utilized as a catalyst for esterification reactions. tesisenred.net It offers several advantages over traditional acid catalysts like sulfuric acid, including being non-oxidizing and less corrosive, which can lead to cleaner reactions with fewer byproducts. tesisenred.net MSA is also biodegradable, making it a more environmentally friendly choice for chemical processes. tesisenred.net

In the context of urea-related compounds, methanesulfonic acid can catalyze the esterification of carboxylic acid functionalities within molecules that also contain urea or urea-derived moieties. The general mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by MSA, which activates the carbonyl group towards nucleophilic attack by an alcohol. This is followed by the elimination of water to form the ester. While specific examples detailing the esterification of complex urea derivatives are specialized, the fundamental catalytic role of MSA is broadly applicable. For instance, in syntheses where a urea derivative contains a carboxylic acid group, MSA can be used to convert this group to an ester without degrading the urea functionality, provided the reaction conditions are controlled.

Methanesulfonic acid is also instrumental in the synthesis of heterocyclic compounds such as benzothiazoles. A mixture of methanesulfonic acid and silica (B1680970) (SiO₂) has been reported as an efficient system for the synthesis of 2-substituted benzothiazoles. researchgate.netuobabylon.edu.iq This is typically achieved through the condensation of 2-aminothiophenol (B119425) with various aromatic or aliphatic carboxylic acids at elevated temperatures. researchgate.net

Furthermore, methanesulfonic acid plays a role in the synthesis of more complex benzothiazole derivatives that incorporate a urea moiety. For example, in the multi-step synthesis of N-(5-benzyloxy-7-bromo-benzothiazol-2-yl)-N'-(ethyl)urea, methanesulfonic acid is used to deprotect a benzyloxy group, yielding an alcohol intermediate which is then further functionalized. mdpi.com This demonstrates the utility of methanesulfonic acid as a reagent in the modification of urea-containing benzothiazole structures. The synthesis of the benzothiazole core itself can be achieved via the MSA/silica catalyzed condensation, and this core can then be elaborated to include a urea group, or a pre-formed urea derivative can be subjected to reactions where MSA is a key reagent.

Methanesulfonic Acid as a Reagent in Urea-Related Transformations

Beyond its catalytic role, methanesulfonic acid also functions as a reagent in specific chemical transformations involving urea and its derivatives, particularly in the synthesis of macrocyclic ligands.

Methanesulfonic acid is used as a reagent in formylation reactions, which are important for the synthesis of various organic compounds, including macrocyclic ligands capable of binding urea. A specific example is the Smith modification of the Duff reaction, where methanesulfonic acid, along with hexamethylenetetramine, is used for the formylation of benzo-crown ethers. researchgate.net This reaction introduces a formyl group onto the aromatic ring of the crown ether, which can then be further modified.

The resulting macrocyclic compounds are of significant interest due to their ability to complex with guest molecules, including urea. researchgate.net The complexation of urea by these functionalized macrocycles highlights an important intersection of methanesulfonic acid chemistry and urea recognition. The formylation step, facilitated by methanesulfonic acid, is crucial in creating these sophisticated host molecules. The ability of these macrocycles to solubilize urea in non-polar solvents like chloroform (B151607) has been demonstrated, underscoring the potential for these systems in separation or sensing applications related to urea. researchgate.net

Influence on Urea Derivative Amination and Rearrangement Processes

Methanesulfonic acid is recognized as a potent and environmentally benign acid catalyst in numerous organic reactions. atamanchemicals.com Its strong acidic nature (pKa = -1.9) and solubility in organic solvents make it suitable for facilitating reactions such as amination and molecular rearrangements, which are pivotal in synthesizing various urea derivatives. atamanchemicals.comsigmaaldrich.com

One of the primary ways MSA influences these syntheses is by catalyzing condensation reactions. For instance, MSA can effectively facilitate the condensation of urea with carbonyl compounds, proceeding through a hemiaminal intermediate followed by dehydration to yield stable nitrogen-containing heterocyclic products. sciopen.com The use of MSA in these reactions has been shown to improve both the rate and the yield compared to other acid catalysts. sciopen.com A particularly powerful reagent, known as Eaton's reagent, which is a mixture of phosphorus pentoxide and methanesulfonic acid, has been utilized to further enhance the reaction rates for synthesizing urea derivatives. sciopen.com

Furthermore, methanesulfonic acid's role extends to influencing established rearrangement reactions that produce isocyanate intermediates, the precursors to many urea derivatives. uni-bayreuth.de Reactions such as the Hofmann, Curtius, and Lossen rearrangements are classical methods for generating isocyanates from primary amides or hydroxamic acids. uni-bayreuth.dersc.orgnih.gov The isocyanate can then react with an amine to form the final urea structure. nih.gov While these are standalone reactions, the acidic environment provided by a catalyst like MSA can be crucial. For example, MSA is used as a catalyst for the Fries rearrangement, indicating its utility in promoting acyl group migration, a fundamental step in many rearrangement processes. atamanchemicals.com In the context of amination, MSA has been noted as an acid additive in the catalytic amination of certain organic compounds, although its precise role in neutralizing bases like ammonia (B1221849) while promoting the reaction requires further elucidation. researchgate.net

Formation Mechanisms of Methanesulfonic Acid and Urea

The formation of the two primary components, methanesulfonic acid and urea, involves distinct and advanced chemical strategies. These include the direct sulfonation of methane (B114726) for MSA production and the electrocatalytic synthesis of urea.

Sulfonation of Methane Initiated by Urea/Hydrogen Peroxide and Metal Promoters

A significant pathway for synthesizing methanesulfonic acid is the direct sulfonation of methane, a process that benefits from 100% atom economy. d-nb.info This reaction can be initiated by free-radical initiators, among which a combination of urea and hydrogen peroxide (H₂O₂) has proven effective. d-nb.infooaepublish.com This method is considered an alternative to the commercial chlorine-oxidation process of thiomethane, which, despite its high productivity, generates significant amounts of HCl as a byproduct. sigmaaldrich.com

The reaction is typically conducted in a strong acid solvent like oleum (B3057394) or methanesulfonic acid itself. d-nb.info The urea/H₂O₂ system acts as a free-radical initiator, potentially forming reactive species like OHC radicals that activate the stable C-H bonds in methane. sigmaaldrich.com The subsequent reaction with sulfur trioxide (SO₃) leads to the formation of methanesulfonic acid. sigmaaldrich.com

The efficiency of this process can be dramatically enhanced by the presence of metal promoters. Research has shown that rhodium chloride (RhCl₃) is a particularly effective promoter for the urea/H₂O₂-initiated sulfonation. sigmaaldrich.comnih.gov The addition of a small amount of RhCl₃ can increase the conversion of SO₃ to MSA from 23% to 86%. sigmaaldrich.com This suggests that the methane activation is initiated not just by the decomposition of H₂O₂ but also by a metal-peroxo or metal-hydroperoxo species formed in situ. sigmaaldrich.comrsc.org The combination of RhCl₃ and urea/H₂O₂ has been identified as the most effective promoter-initiator pair under specific reaction conditions. sigmaaldrich.com

The table below summarizes the findings on the effectiveness of various initiators in the presence of RhCl₃ for the sulfonation of methane.

| Entry | Initiator | Promoter | SO₃ Conversion to MSA (%) | Methane Conversion (%) | Selectivity to MSA (%) |

| 1 | Urea/H₂O₂ | RhCl₃ | 86 - 95 | 10 - 18 | >99.9 |

| 2 | CaO₂ | RhCl₃ | Lower than Urea/H₂O₂ | - | - |

| 3 | K₂S₂O₈ | RhCl₃ | Lower than CaO₂ | - | - |

| 4 | K₄P₂O₈ | RhCl₃ | Lower than K₂S₂O₈ | - | - |

| 5 | Br₂ | RhCl₃ | Lower than K₄P₂O₈ | - | - |

| 6 | Cl₂ | RhCl₃ | Lower than Br₂ | - | - |

| 7 | Iodine | RhCl₃ | 0 (3% to CH₃OSO₃H) | - | 0 |

| Data compiled from findings reported in scientific literature. sigmaaldrich.com |

Electrocatalytic C-N Coupling for Urea Synthesis Utilizing Methanesulfonic Acid Catalysts

A modern and sustainable approach to urea synthesis is through the electrocatalytic coupling of carbon and nitrogen sources, such as carbon dioxide (CO₂) and nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), or nitrogen (N₂). chemicalbook.com This process circumvents the energy-intensive Haber-Bosch and Bosch-Meiser processes of traditional industrial urea production. The core of this technology lies in designing efficient electrocatalysts that can facilitate the C-N bond formation under ambient conditions. rsc.orgchemicalbook.com

Methanesulfonic acid is recognized as a promising medium for various electrochemical applications. d-nb.info Its properties, including high electrical conductivity in concentrated solutions, high electrochemical stability, non-oxidizing nature, and limited corrosivity (B1173158), make it a beneficial electrolyte for electrochemical processes. sigmaaldrich.comd-nb.info Aqueous MSA solutions are often considered model electrolytes for such systems.

While MSA is an excellent supporting electrolyte, its specific role as the primary catalyst for the C-N coupling step in urea synthesis is an area of ongoing investigation. The literature details a variety of catalysts for this reaction, including those based on copper, indium, and diatomic iron-nickel structures. rsc.orgchemicalbook.com However, one 2024 study highlights the application of methanesulfonic acid in the development of catalysts for the electrosynthesis of urea, suggesting its role in creating more efficient catalytic systems for this green chemistry process. sciopen.com This indicates a potential, albeit indirect, role for MSA in advancing this technology, though detailed mechanisms of MSA acting directly as the catalyst are not yet extensively documented.

Structural Elucidation and Advanced Characterization of Methanesulfonic Acid Urea Interactions

Spectroscopic Analysis of Urea-Methanesulfonic Acid Systems

Spectroscopic techniques are pivotal in elucidating the molecular interactions and structural features of the urea (B33335) methanesulfonate (B1217627) salt. By analyzing the changes in vibrational frequencies and nuclear magnetic resonance environments upon salt formation, a comprehensive understanding of the proton transfer and hydrogen bonding network can be achieved.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is a powerful tool for probing the functional groups and intermolecular interactions within a molecular system. In the context of the methanesulfonic acid-urea salt, the formation of a new crystalline entity is expected to cause significant shifts in the characteristic vibrational bands of both urea and methanesulfonic acid, particularly those involved in hydrogen bonding and proton transfer.

Upon the formation of the urea methanesulfonate salt, proton transfer from the sulfonic acid group (-SO₃H) of methanesulfonic acid to the carbonyl oxygen of urea is anticipated. This would result in the formation of a uronium cation and a methanesulfonate anion. The FTIR spectrum of the resulting salt would reflect these changes.

Key expected spectral modifications include:

N-H Stretching Vibrations: In pure urea, these appear as a broad band in the 3200-3600 cm⁻¹ region. docbrown.info In the salt, the protonation of the carbonyl oxygen would lead to a change in the hydrogen bonding environment of the N-H groups, likely resulting in a sharpening and shifting of these bands.

C=O Stretching Vibration: The strong carbonyl stretch in urea, typically around 1700 cm⁻¹, is expected to disappear or significantly shift to a lower wavenumber, being replaced by C-O stretching and N-C-N bending modes of the uronium cation. pw.edu.pl

S=O Stretching Vibrations: Methanesulfonic acid exhibits characteristic asymmetric and symmetric stretching vibrations for the SO₃ group. researchgate.net In the methanesulfonate anion, these bands are expected to shift due to the change in the electronic environment upon deprotonation. For instance, a noticeable upshift of the SO₃ symmetric and asymmetric stretching modes is observed when comparing methanesulfonate salts to methanesulfonic acid. rsc.org

O-H and S-OH Vibrations: The broad O-H stretching band of methanesulfonic acid would disappear, confirming the deprotonation of the sulfonic acid group.

A comparative analysis of the FTIR spectra of the starting materials and the final product provides clear evidence of salt formation.

Table 1: Hypothetical FTIR Spectral Data for Urea, Methanesulfonic Acid, and Urea Methanesulfonate

| Functional Group | Urea (cm⁻¹) | Methanesulfonic Acid (cm⁻¹) | Urea Methanesulfonate (cm⁻¹) | Assignment in Urea Methanesulfonate |

| N-H Stretch | ~3430, ~3340 | - | ~3400, ~3250 | Altered N-H stretching in uronium cation |

| C=O Stretch | ~1680 | - | Absent | Disappearance of carbonyl group |

| C-N Stretch | ~1465 | - | ~1480 | C-N stretching in uronium cation |

| S=O Asymmetric Stretch | - | ~1350 | ~1220 | SO₃⁻ asymmetric stretching |

| S=O Symmetric Stretch | - | ~1175 | ~1050 | SO₃⁻ symmetric stretching |

| S-OH Stretch | - | ~910 | Absent | Disappearance of S-OH group |

Note: The data in this table is illustrative and based on typical values for these functional groups and the expected shifts upon salt formation as inferred from related compounds.

Nuclear Magnetic Resonance (NMR) Titrations and Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. NMR titrations, where one component is incrementally added to the other while monitoring the chemical shifts, are particularly useful for studying intermolecular interactions and determining association constants.

In a ¹H NMR titration of urea with methanesulfonic acid, the most significant changes are expected for the protons of the N-H groups of urea and the acidic proton of methanesulfonic acid. The acidic proton signal of methanesulfonic acid would likely disappear or be in fast exchange with the N-H protons of the uronium cation. The chemical shift of the urea N-H protons would be expected to shift downfield upon protonation, indicating a decrease in electron density.

¹³C NMR spectroscopy would also reveal characteristic changes. The carbonyl carbon of urea, typically observed around 159 ppm, would experience a significant downfield shift upon protonation due to the increased positive charge on the carbon atom in the uronium cation. uni-ruse.bgresearchgate.net The methyl carbon of methanesulfonic acid would also likely experience a slight shift due to the change in the electronic environment of the sulfonate group.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes in Urea Methanesulfonate Formation

| Nucleus | Compound | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Urea (N-H) | ~5.4 | Broad signal |

| ¹H | Methanesulfonic Acid (CH₃) | ~2.8 | Singlet |

| ¹H | Methanesulfonic Acid (SO₃H) | >10 | Broad, exchangeable proton |

| ¹H | Urea Methanesulfonate (N-H) | >7.0 | Downfield shift upon protonation |

| ¹H | Urea Methanesulfonate (CH₃) | ~2.7 | Slight upfield or downfield shift |

| ¹³C | Urea (C=O) | ~159 | |

| ¹³C | Methanesulfonic Acid (CH₃) | ~40 | |

| ¹³C | Urea Methanesulfonate (C-OH⁺) | >165 | Significant downfield shift of the urea carbon |

| ¹³C | Urea Methanesulfonate (CH₃) | ~39.5 | Minor shift of the methyl carbon |

Note: The chemical shift values are illustrative and can vary depending on the solvent and concentration. The data is based on typical values for urea and methanesulfonic acid and expected changes upon salt formation. uni-ruse.bgresearchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For the urea methanesulfonate salt, HRMS would be used to confirm the formation of the 1:1 adduct and to verify its elemental formula, C₂H₈N₂O₄S. nih.gov

Depending on the ionization technique employed (e.g., Electrospray Ionization - ESI), the components of the salt may be observed as individual ions or as a complex. In positive ion mode, one might expect to see the protonated urea (uronium ion) at an m/z corresponding to [CH₄N₂O + H]⁺ and potentially adducts with the counter-ion or solvent molecules. In negative ion mode, the methanesulfonate anion [CH₃SO₃]⁻ would be readily detected. The exact mass measurements from HRMS would allow for the unambiguous confirmation of the elemental composition of these ions, providing strong evidence for the formation of the salt.

Diffraction-Based Structural Determination

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. These methods provide definitive proof of the formation of a new crystalline phase and offer precise details about bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction (XRD) Analysis of Complexes and Crystalline Formations

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the crystal structure of a compound. For urea methanesulfonate, obtaining a single crystal of suitable quality would allow for the precise localization of all atoms, including hydrogen atoms, thus definitively confirming the proton transfer from the sulfonic acid to the urea molecule. researchgate.net The analysis would reveal the detailed geometry of the uronium cation and the methanesulfonate anion, as well as the intricate network of hydrogen bonds that stabilize the crystal lattice. It is expected that strong hydrogen bonds would exist between the N-H groups of the uronium cation and the oxygen atoms of the sulfonate group. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and serves as a fingerprint for a specific crystalline phase. The PXRD pattern of urea methanesulfonate would be distinctly different from the patterns of its individual components, urea and methanesulfonic acid, confirming the formation of a new crystalline material. rsc.org PXRD is also valuable for assessing the purity of the synthesized salt and for studying phase transitions.

Table 3: Hypothetical Crystallographic Data for Urea Methanesulfonate

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | >90 or 90 |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | Number of formula units per unit cell |

| Density (calculated) (g/cm³) | - |

| Hydrogen Bond Distances (Å) | e.g., N-H···O in the range of 2.7-2.9 |

Note: This table presents a hypothetical set of crystallographic parameters to illustrate the type of data obtained from a single-crystal XRD study. Actual values would need to be determined experimentally.

Selected Area Electron Diffraction (SAD) Investigations

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction information from a specific, localized area of a sample. While less common than XRD for the primary structure determination of small molecules, SAED can be particularly useful for characterizing nano- or micro-sized crystalline domains.

If a sample of urea methanesulfonate consists of microcrystalline powder, SAED could be employed to determine the crystallinity of individual particles. A single, well-ordered microcrystal would produce a diffraction pattern of sharp spots, which could be indexed to determine the crystal lattice parameters. A polycrystalline sample would yield a pattern of concentric rings. The analysis of SAED patterns can provide valuable information about the crystal system and lattice spacing, complementing the data obtained from PXRD.

Reactivity and Reaction Mechanisms Involving Methanesulfonic Acid and Urea

Catalytic Reaction Pathways and Mechanistic Insights

The combination of a strong Brønsted acid and a versatile organic molecule in methanesulfonic acid;urea (B33335) underpins its role in various catalytic reaction pathways.

Brønsted Acid Catalysis Mechanisms

Methanesulfonic acid is a strong Brønsted acid, comparable in strength to inorganic acids like sulfuric acid. rsc.org This acidity is central to its catalytic activity. In the context of its interaction with urea, MSA can protonate the carbonyl oxygen of urea, enhancing its electrophilicity and facilitating reactions with nucleophiles. This protonation is a key step in many acid-catalyzed reactions involving urea.

One notable application of MSA's Brønsted acidity is in the condensation of urea with carbonyl compounds to form nitrogen-containing heterocycles. smolecule.com The reaction mechanism typically involves the initial protonation of the carbonyl compound by MSA, making it more susceptible to nucleophilic attack by the nitrogen atom of urea. This is followed by the formation of a hemiaminal intermediate, which then undergoes dehydration, a step also catalyzed by the acid, to yield the final heterocyclic product. smolecule.com The presence of methanesulfonic acid has been shown to improve both the rate and yield of such condensation reactions when compared to other acid catalysts. smolecule.com

Furthermore, in the hydrolysis of urea and its derivatives, methanesulfonic acid can act as a catalyst. rsc.org Studies on the hydrolysis of urea, N,N,N',N'-tetramethylurea, and O-methylisourea in aqueous methanesulfonic acid have indicated a mechanism involving a bimolecular reaction between water and the diprotonated urea species in solutions of intermediate acidity. rsc.org

The catalytic activity of MSA is also evident in polymerization reactions. For instance, it has been reported as an effective catalyst for the ring-opening polymerization (ROP) of ε-caprolactone and trimethylene carbonate. acs.orgresearchgate.net The proposed mechanisms for these polymerizations involve either an activated monomer (AM) pathway, where the acid protonates the monomer, or an activated chain end (ACE) mechanism. researchgate.net

Electrocatalytic Mechanisms in Carbon-Nitrogen Coupling

The electrochemical synthesis of urea through the coupling of carbon and nitrogen sources is a significant area of research for sustainable chemical production. oaepublish.comrsc.orgnih.gov While direct electrocatalytic mechanisms involving the specific compound "methanesulfonic acid;urea" are not extensively detailed in the provided search results, the principles of C-N coupling are relevant. The process generally involves the co-reduction of a carbon source, like carbon dioxide (CO2), and a nitrogen source on a catalyst surface. oaepublish.comresearchgate.net

The key challenge in this process is the activation of the stable CO2 and nitrogen molecules and facilitating the formation of the C-N bond. researchgate.netsciopen.com The reaction mechanism is complex and highly dependent on the catalyst's surface electronic state and chemical composition. oaepublish.com Intermediates such as *NCON have been proposed in the electrocatalytic synthesis of urea from N2 and CO2. oaepublish.com Methanesulfonic acid has been mentioned in the context of developing catalysts for the electrosynthesis of urea from CO2 and nitrogenous species, highlighting its potential role in creating an acidic environment conducive to these reactions or in the synthesis of the catalytic materials themselves. sigmaaldrich.com

Mechanistic Role in Acid Curing Processes

Methanesulfonic acid is utilized as a catalyst in acid curing processes, particularly for furan (B31954) no-bake binders used in foundries. google.comresearchgate.net These binders typically consist of furfuryl alcohol, which polymerizes in the presence of a strong acid. google.com The mechanism involves the protonation of the furfuryl alcohol by MSA, leading to the formation of a carbocation. This carbocation then initiates a chain of polymerization reactions, resulting in a cross-linked, rigid thermoset resin that binds the sand molds. google.com

The acid strength of MSA plays a crucial role in the curing rate. google.com Compared to other sulfonic acids like p-toluenesulfonic acid, MSA's higher acid strength can lead to faster curing times or allow for curing at lower temperatures. google.com In some formulations, MSA is used in combination with other acids to optimize the curing process and control emissions. google.com For furan resins with a high urea content, the catalytic curing is also effective. google.com Research has shown that replacing conventional aromatic sulfonic acid catalysts with methanesulfonic acid can significantly reduce the emission of hazardous air pollutants, such as benzene, toluene, and xylenes, during the pyrolysis of these binders in metal casting. researchgate.net

Free-Radical Initiation Mechanisms

The combination of urea and an oxidizing agent, often in the presence of a metal salt and a strong acid like methanesulfonic acid, can act as a free-radical initiator. A notable example is the use of a urea-hydrogen peroxide (H2O2) mixture in conjunction with a rhodium salt (RhCl3) and MSA for the sulfonation of methane (B114726). scispace.comresearchgate.net

In this process, the urea/H2O2 system is believed to generate radical species. The presence of a metal promoter like RhCl3 enhances the initiation, likely through the in-situ formation of a metal-peroxo or metal-hydroperoxo species. scispace.com These highly reactive species can then abstract a hydrogen atom from methane, generating a methyl radical (CH3•). This methyl radical subsequently reacts with sulfur trioxide (SO3) in the acidic medium to form methanesulfonic acid. scispace.com The use of urea/H2O2 as a free-radical initiator has been explored as an alternative to other initiators like potassium persulfate (K2S2O8) or metal peroxides. rsc.orgscispace.com

The efficiency of this initiation system is influenced by various factors, including the concentration of the initiator and the promoter. For instance, increasing the amount of the urea/H2O2 initiator has been shown to significantly increase the conversion of SO3 to MSA. scispace.com

Supramolecular Interactions and Recognition Mechanisms

The ability of methanesulfonic acid and urea to form non-covalent interactions, particularly hydrogen bonds, is fundamental to their association in clusters and their role in molecular recognition.

Hydrogen Bonding Networks in Urea-Methanesulfonic Acid Clusters

Urea is a well-known building block in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. colostate.edupsu.edu A single urea molecule possesses four potential hydrogen bond donor sites (the N-H groups) and two acceptor sites (the lone pairs on the carbonyl oxygen). colostate.edu This allows urea to form extensive hydrogen-bonded networks, both with itself and with other molecules. colostate.eduresearchgate.net

Methanesulfonic acid, being a strong acid, readily donates a proton. In the presence of a base like an amine, MSA will protonate the base, forming a methanesulfonate (B1217627) anion (CH3SO3-) and a cation. acs.orgacs.org The subsequent interactions are then primarily electrostatic, supplemented by hydrogen bonding.

Computational studies on the clustering of methanesulfonic acid with various bases, including ammonia (B1221849) and amines, provide insight into the nature of the hydrogen bonding networks that can form. acs.orgacs.orgresearchgate.netnih.govnih.gov These studies reveal that after proton transfer from MSA to the base, the resulting methanesulfonate anion can act as a hydrogen bond acceptor. The number of hydrogen bond donor sites on the protonated base significantly influences the stability and structure of the resulting clusters. acs.orgnih.gov

For instance, in clusters of MSA with amines, the stability is not solely dependent on the basicity of the amine but also on its capacity to form multiple hydrogen bonds. acs.org Bases that can form multiple hydrogen bonds can interact with more than one MSA molecule or methanesulfonate anion, leading to more stable cluster formations. acs.orgnih.gov While direct computational studies on urea-MSA clusters were not found in the provided search results, the principles derived from MSA-amine and MSA-ammonia systems are applicable. Given urea's multiple hydrogen bonding sites, it is expected to form complex and stable hydrogen-bonded networks with methanesulfonic acid. These networks would likely involve the protonation of urea by MSA, followed by the formation of multiple hydrogen bonds between the protonated urea cation and the methanesulfonate anion, as well as with other urea or MSA molecules present in the cluster. The planarity and rigidity of the urea molecule further contribute to the formation of well-defined hydrogen-bonded structures. colostate.edu

Proton Transfer Phenomena in Acid-Base Systems

The interaction between methanesulfonic acid (MSA) and urea is a classic acid-base reaction characterized by the transfer of a proton from the strong acid (MSA) to the weak base (urea). This fundamental process results in the formation of a methanesulfonate anion and a protonated urea cation. Quantum chemical calculations have been instrumental in elucidating the dynamics of this interaction.

Theoretical studies indicate that in the gas phase, the proton transfer from methanesulfonic acid to a base like methylamine (B109427) is an exothermic and barrierless process. rsc.orgnih.gov This suggests a rapid and spontaneous reaction upon collision of the two molecules. The resulting ion pair is stabilized by the formation of strong hydrogen bonds. While direct computational studies on the MSA-urea system are less common in the literature, the principles derived from studies with similar bases like amines are transferable. The synergy between base molecules can further facilitate this proton transfer. For instance, in a cluster of MSA and two base molecules (X and Y), the presence of Y enhances the proton transfer from MSA to X compared to the simple MSA-X dimer. rsc.orgnih.gov

In multicomponent atmospheric clusters, such as those containing methanesulfonic acid, methylamine, and oxalic acid, the occurrence of proton transfer in small clusters has been correlated with experimental observations of new particle formation. nih.gov The addition of water or other acids can promote proton transfer, which in turn enhances particle formation. nih.gov For example, the partial charge on the methylamine component increases when oxalic acid or water is added to a methanesulfonic acid-methylamine cluster, correlating with enhanced particle formation. nih.gov Ab initio molecular dynamics simulations have shown that proton transfer is not significantly affected by temperature changes between 0 K, 298 K (room temperature), and 500 K. nih.gov

Anion Binding and Sensing Mechanisms by Urea-Containing Receptors

Urea and its derivatives are highly effective as receptors for anion binding and sensing, primarily due to their ability to form strong and directional hydrogen bonds. nih.govrsc.org The two N-H groups of the urea moiety can act as a double hydrogen-bond donor, which is a key feature in the design of synthetic anion receptors. researchgate.net This allows them to bind effectively with the oxygen atoms of oxoanions, such as the methanesulfonate anion. rsc.orgresearchgate.net

The binding of an anion by a urea-based receptor can be detected through various signaling mechanisms, including changes in fluorescence or UV-vis absorption spectra. nih.gov For example, the complexation of an anion can cause quenching of the receptor's fluorescence or a shift in its emission wavelength. nih.gov This occurs because the binding event alters the electronic environment of an integrated fluorophore. The table below summarizes the binding constants of a tritopic bis-urea receptor with various anions.

Table 1: Association constants (K) for the complexation of a tritopic bis-urea receptor with various anions as their tetrabutylammonium (B224687) salts in a MeCN/DMSO mixture.

| Anion | K (M-1) |

|---|---|

| CH3COO- | 1.5 x 104 |

| PhCOO- | 5.8 x 103 |

| H2PO4- | 4.2 x 103 |

| Cl- | 2.5 x 103 |

Data sourced from molecular recognition studies of tritopic bis-urea receptors. nih.govmdpi.com

Atmospheric Reaction Pathways and Cluster Dynamics

New Particle Formation Mechanisms Involving Methanesulfonic Acid and Basic Species

New particle formation (NPF) is a critical atmospheric process that contributes significantly to the global aerosol population. Methanesulfonic acid (MSA), a product of dimethyl sulfide (B99878) oxidation, is a key precursor in NPF, especially in marine environments. acs.orgresearchgate.net The formation and growth of new particles are substantially enhanced by the presence of basic species like urea and amines, which stabilize the initial acid clusters. researchgate.netescholarship.org

The initial step in this process is often the formation of a stable dimer between an acid and a base molecule, for example, (MSA)₁(Urea)₁. Quantum chemical calculations have demonstrated that the formation of clusters containing MSA and bases like ammonia or amines is thermodynamically favorable. researchgate.net The presence of a base significantly enhances the stability of MSA clusters, reducing their evaporation and promoting their growth into larger, detectable particles. researchgate.netacs.org While amines are typically present at lower concentrations than ammonia in the atmosphere, they can play a crucial role in driving NPF due to their higher basicity and structural effects. researchgate.netacs.org

Experimental studies have shown that the particle formation rates in MSA-base systems depend on the specific base. For instance, in reactions with various amines, the particle number concentrations were observed to decrease in the order of methylamine > trimethylamine (B31210) ≈ dimethylamine (B145610) > ammonia, with ammonia being significantly less efficient. researchgate.net

Influence of Humidity and Temperature on Cluster Evaporation and Formation Kinetics

Environmental factors such as humidity and temperature play a pivotal role in the dynamics of atmospheric cluster formation. The presence of water vapor can significantly enhance the formation and growth of particles from methanesulfonic acid and basic species. researchgate.netnih.gov Water molecules can co-cluster with the acid and base, forming hydrated clusters that are often more stable than their anhydrous counterparts. researchgate.netresearchgate.net

Hydration can dramatically reduce the evaporation rate of clusters. For example, the evaporation rate of an (MSA)(NH₃) dimer can be reduced by a factor of approximately 10⁻⁵ at a relative humidity of 40% or higher. researchgate.net This enhancement in stability leads to a significant increase in the cluster formation rate, which can be up to 10⁵ times higher at 100% relative humidity. researchgate.net The formation rate of clusters in the MSA-methylamine system was also found to increase significantly with relative humidity, by a factor of up to 2700 at 40% RH. researchgate.net

Temperature has an inverse relationship with cluster formation; higher temperatures generally lead to increased evaporation rates, thus hindering NPF. nih.govresearchgate.net The stability of the clusters, and therefore their evaporation rate, is determined by the strength of the intermolecular bonds within them.

Table 2: Calculated Binding Free Energies (ΔG) for (MSA)₂(base)₁ Clusters.

| Base | ΔG (kcal mol-1) |

|---|---|

| Ammonia (A) | -12.4 |

| Methylamine (MA) | -17.8 |

| Trimethylamine (TMA) | -19.1 |

| Dimethylamine (DMA) | -21.6 |

| Ethylenediamine (EDA) | -22.8 |

Data from quantum chemical calculations at 298.15 K and 1 atm. acs.org

Synergistic Effects in Multi-Component Atmospheric Acid-Base Systems

In the complex chemical environment of the atmosphere, new particle formation is rarely a simple two-component process. It often involves the synergistic interaction of multiple acid and base species. The presence of other acids, such as sulfuric acid (H₂SO₄), alongside methanesulfonic acid can significantly impact the NPF process involving urea or amines. acs.org

Experimental studies have shown that MSA can either enhance or suppress sulfuric acid-base particle formation rates, depending on the specific base involved and the ratio of sulfuric acid to methanesulfonic acid. acs.org For instance, with methylamine, the presence of MSA can lead to an increase in particle concentrations compared to a pure sulfuric acid system, especially at low [SA]/[MSA] ratios. acs.org This is because MSA can participate in the initial clustering steps, forming heterodimers like (SA)(MSA) which can provide more favorable pathways for particle growth. acs.orgnih.gov

Conversely, for trimethylamine, the addition of MSA to a sulfuric acid system can suppress new particle formation, likely due to steric hindrance effects between the bulky MSA and trimethylamine molecules. acs.org The synergy between different bases, such as ammonia and methylamine, has also been shown to enhance the stability of MSA-based clusters. nih.gov These findings underscore the importance of considering the complex interplay of various atmospheric acids and bases to accurately model and predict new particle formation events. nih.govacs.org

Advanced Applications of Methanesulfonic Acid Urea Systems in Chemical Sciences

Catalysis and Industrial Processes

The methanesulfonic acid-urea system is a versatile player in the realm of catalysis, finding applications in both homogeneous and heterogeneous settings. Its utility spans from complex organic reactions to large-scale industrial processes like resin production, all while contributing to the principles of green chemistry.

Heterogeneous and Homogeneous Catalytic Systems for Complex Organic Transformations

Methanesulfonic acid, in conjunction with urea (B33335), serves as an effective catalyst for a variety of complex organic transformations. In many instances, MSA's strong acidity facilitates reactions, while urea can act as a reactant, a hydrogen bond donor, or a stabilizer for intermediates. smolecule.com For example, this system has been employed in the synthesis of nitrogen-containing heterocycles, which are crucial building blocks in pharmaceuticals. smolecule.com The acidic nature of MSA enhances reaction rates and yields in condensation reactions involving urea and carbonyl compounds. smolecule.com

A notable application is in the formation of deep eutectic solvents (DESs). A DES formed from 1-butyl-3-methyl imidazolium (B1220033) methanesulfonate (B1217627) and urea has demonstrated high absorption properties for ammonia (B1221849), suggesting its potential for selective gas separation. researchgate.net These DESs, which are liquid at or near room temperature, offer a unique reaction medium that can enhance catalytic activity and selectivity. wikipedia.orgacs.org The tunability of DES properties by altering the ratio of methanesulfonic acid derivatives to urea allows for the optimization of reaction conditions for specific transformations. google.com

| Application | Reactants | Catalyst System | Key Advantages |

| Nitrogen-containing heterocycle synthesis | Urea, Carbonyl compounds | Methanesulfonic acid | Enhanced reaction rate and yield smolecule.com |

| Ammonia Sorption | Ammonia | 1-butyl-3-methyl imidazolium methanesulfonate–urea DES | High absorption capacity, potential for gas separation researchgate.net |

| Sulfonation of Methane (B114726) | Methane, Sulfur trioxide | Methanesulfonic acid, Urea/H₂O₂, RhCl₃ | High conversion and selectivity at low pressure scispace.com |

Catalysts for Resin Curing and Polymerization Applications

In the realm of industrial polymers, methanesulfonic acid plays a significant role as a catalyst for the curing of resins, particularly furan (B31954) and urea-formaldehyde (UF) resins. google.comgoogle.com Furan no-bake binders, used in the foundry industry for creating casting molds, often utilize an acid catalyst to initiate the polymerization of furfuryl alcohol. google.com Methanesulfonic acid, sometimes in a mixture with other acids, has been used for this purpose. google.comgoogle.com

Specifically for furan resins with a high urea content, phosphoric acid has been traditionally used. google.com However, methanesulfonic acid offers an alternative with different reactivity profiles. google.com In the curing of UF resins, the process involves an acid condensation step to form a cross-linked, insoluble network. cnrs.fr While traditional hardeners include ammonium (B1175870) salts, the use of acidic catalysts is crucial. cnrs.frusda.gov Methanesulfonic acid's strong acidity can accelerate the curing process. chemicalbook.com

The polymerization of various monomers can also be catalyzed by methanesulfonic acid. It has been developed as a replacement for sulfuric acid in the synthesis of resins for paints and coatings, offering the advantage of not being an oxidizing species. chemicalbook.com

| Resin Type | Role of Methanesulfonic Acid-Urea System | Key Features |

| Furan Resins | Catalyst for curing, particularly in no-bake binder systems. google.comgoogle.com | Can be used in mixtures with other acids to control reactivity. google.comgoogle.com |

| Urea-Formaldehyde (UF) Resins | Acid catalyst for the condensation and curing process. cnrs.fr | Accelerates the formation of the cross-linked polymer network. chemicalbook.com |

| General Polymerization | Catalyst for esterification in resin synthesis for coatings. chemicalbook.com | Non-oxidizing nature compared to sulfuric acid. chemicalbook.com |

Contributions to Green Chemistry and Sustainable Synthesis Methodologies

The use of methanesulfonic acid and urea aligns well with the principles of green chemistry. MSA is considered a "green acid" because it is biodegradable, less corrosive, and less toxic than many traditional mineral acids. researchgate.net It also does not evolve toxic gases. researchgate.net The combination of MSA with urea, a readily available and low-cost raw material, further enhances the sustainability of processes where this system is employed.

One significant contribution is the development of MSA-based deep eutectic solvents. These solvents are often biodegradable, have low vapor pressure, and can be recycled, making them an environmentally friendly alternative to volatile organic compounds. google.combohrium.com For instance, a novel eutectic solvent comprising derivatives of methanesulfonic acid, an ammonium salt, and a hydrogen bond donor like urea is described as biodegradable and eco-friendly. google.com

Furthermore, methanesulfonic acid has been utilized in developing catalysts for the electrosynthesis of urea from carbon dioxide and nitrogenous species under ambient conditions, highlighting a pathway for more sustainable urea production. sigmaaldrich.com The application of MSA in organic synthesis often leads to cleaner reactions with fewer byproducts compared to using stronger, oxidizing acids like sulfuric acid. rsc.org

Materials Science and Engineering

The methanesulfonic acid-urea system is instrumental in the synthesis and modification of a variety of advanced materials, contributing to the fields of polymer chemistry, nanocomposites, and flame-retardant technologies.

Synthesis of Advanced Materials, Including Nanocomposites and Flame-Retardant Polymers

Methanesulfonic acid has been utilized in the synthesis of advanced materials with tailored properties. For example, it has been explored in the creation of nanocomposites. One study details the synthesis of a new nanocomposite based on a Keggin-type anionic cluster anchored on NiZn₂O₄ ceramics, where MSA played a role in the synthesis, contributing to developments in energy storage and catalysis technology. sigmaaldrich.com

In the critical area of battery safety, methanesulfonic acid may be used in the synthesis of flame-retardant polymer electrolytes for more stable lithium batteries. sigmaaldrich.com The development of flame-retardant materials is a significant area of research, and the inherent properties of the methanesulfonic acid-urea system can be leveraged for this purpose. For instance, in the preparation of highly flame-retardant urea-formaldehyde resins, various flame retardants are incorporated, and the curing process is critical to the final properties. mdpi.com While not a direct flame-retardant itself in this context, the catalytic action of MSA in the curing of such resins is a key step.

Investigations in Polymer and Resin Chemistry (e.g., Urea Formaldehyde (B43269) Resins)

The chemistry of urea-formaldehyde (UF) resins is a major area where the influence of acidic catalysts like methanesulfonic acid is profound. UF resins are synthesized in a two-step process: an initial alkaline methylolation followed by an acid-catalyzed polycondensation. cnrs.fr The final properties of the resin, such as molar mass distribution, viscosity, and curing behavior, are heavily dependent on the conditions of this acid condensation step. cnrs.fr

The curing of UF resins involves the creation of a three-dimensional network, rendering the resin insoluble and thermoset. cnrs.fr This hardening is essentially a continuation of the acid condensation, and the rate of this reaction is controlled by the pH, which is lowered by the addition of a hardener or a direct acid catalyst. cnrs.fr Methanesulfonic acid can serve as this strong acid catalyst. chemicalbook.com Research into new curing systems for UF resins continues, with a focus on improving properties like bond strength and reducing formaldehyde emission. usda.gov For example, flame-retardant UF resins have been developed by incorporating flame-retardant additives and using a composite curing agent system, which can include strong acids to facilitate the curing process. mdpi.com

| Material | Role of Methanesulfonic Acid-Urea System | Research Focus |

| Nanocomposites | Component in the synthesis process. sigmaaldrich.com | Development of materials for energy storage and catalysis. sigmaaldrich.com |

| Flame-Retardant Polymers | Potential use in synthesizing flame-retardant polymer electrolytes. sigmaaldrich.com | Enhancing the safety of lithium batteries. sigmaaldrich.com |

| Urea-Formaldehyde Resins | Acid catalyst for polycondensation and curing. cnrs.fr | Optimizing resin properties, reducing formaldehyde emission, and improving flame retardancy. usda.govmdpi.com |

Electrochemical Technologies

The unique properties of methanesulfonic acid (MSA), particularly its high electrical conductivity, the high solubility of its metal salts, and its electrochemical stability, make it a valuable component in various electrochemical applications. rsc.orgnih.gov When combined with urea, either directly in formulations or as part of related systems like deep eutectic solvents, its utility can be further enhanced, leading to advancements in electrodeposition, energy storage, and corrosion protection.

Methanesulfonic acid is increasingly favored as an electrolyte in metal electrodeposition and electroplating over traditional acids like sulfuric or fluoroboric acid. nih.govsoton.ac.uk Its advantages include being less corrosive, biodegradable, and capable of producing high-quality metal deposits. soton.ac.ukresearchgate.net MSA-based electrolytes are used for plating a variety of metals, including tin, copper, lead, and bismuth. nih.govresearchgate.netmdpi.com The electrodeposition of tin and its alloys from MSA baths is particularly significant for applications in electronics manufacturing and for coating steel for food containers. nih.govsoton.ac.uk

Research into the electrochemistry of tin deposition from MSA shows that the reduction of Sn²⁺ is a quasi-reversible process controlled by diffusion. mdpi.com The quality of the deposit, such as its morphology and density, can be controlled by varying operating parameters and using additives. soton.ac.uk

A significant development in electrolyte technology is the use of deep eutectic solvents (DES), which have gained attention as stable and environmentally friendlier alternatives to traditional solvents. researchgate.net A common DES is formed from choline (B1196258) chloride and urea. researchgate.net While distinct from direct MSA-urea mixtures, these urea-based systems highlight the role of urea in creating novel electrolyte environments for the electrodeposition of metals and alloys, such as Cu-Sn. researchgate.net The combination of MSA's properties with the unique solvent characteristics of urea-based DES represents a promising area for developing advanced electroplating systems.

Table 1: Comparison of Electrolyte Systems in Electrodeposition

| Electrolyte Type | Key Components | Advantages | Disadvantages | Common Applications |

| Methanesulfonic Acid (MSA) | Methanesulfonic acid, Metal salts, Water, Additives | High metal salt solubility, High conductivity, Biodegradable, Low corrosivity (B1173158), Less toxic than alternatives. rsc.orgresearchgate.net | More expensive than sulfuric acid. soton.ac.uk | Tin and tin-lead plating for electronics, corrosion protection. nih.govsoton.ac.uk |

| Sulfate | Sulfuric acid, Metal salts, Water | Low cost. mdpi.com | Sn²⁺ oxidation can lead to precipitation, anode polarization at high current density. soton.ac.uk | Low-speed electrodeposition. soton.ac.uk |

| Fluoroborate | Fluoroboric acid, Metal salts, Water | Allows for high current density. mdpi.com | Environmental and safety concerns. nih.gov | High-speed plating. |

| Deep Eutectic Solvents (DES) | Choline chloride, Urea | Air and moisture stable, Ease of handling, Interesting physicochemical properties. researchgate.net | Can have higher viscosity. | Electrodeposition of various transition metals and alloys. researchgate.net |

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the electrolyte is a critical component determining their efficiency and cost. mdpi.comacs.org Methanesulfonic acid is an excellent supporting electrolyte for RFBs due to its high ionic conductivity, wide electrochemical window, and the high solubility of many metal ions, which is crucial for achieving high energy density. rsc.orgnih.gov Its use is considered safer and more environmentally sound compared to electrolytes based on acids like fluoroboric acid. nih.gov MSA has been successfully used in various RFB chemistries, including all-vanadium, zinc-bromine, and cerium-based systems. acs.orgacs.orggoogle.com

Recent research has highlighted a specific, performance-enhancing role for urea in the context of RFBs. A study on a tin-based aqueous redox flow battery demonstrated that the addition of urea to the electrolyte induces uniform tin deposition. acs.org This is critical for preventing the formation of dendrites—needle-like structures that can cause short circuits and reduce the battery's lifespan and stability. The ability of urea to promote a more stable and long-lasting cycle life in tin-based RFBs showcases a direct and synergistic application of urea within an advanced electrochemical energy storage system. acs.org

Table 2: Role of MSA and Urea in Redox Flow Battery Systems

| RFB System | Role of Methanesulfonic Acid (MSA) | Role of Urea | Reported Outcome |

| Zinc-Cerium (Zn-Ce) RFB | Supporting electrolyte, enabling stable cell operation. acs.org | Not applicable in this study. | Platinized titanium mesh electrodes showed superior performance in MSA electrolytes. acs.org |

| Titanium-Cerium (Ti-Ce) RFB | Supporting electrolyte, tested alone and in combination with sulfuric acid. google.com | Not applicable in this study. | Demonstrated the producibility and usability of MSA-based electrolytes for Ti-Ce cells. google.com |

| Tin-Iron (Sn-Fe) Alkaline RFB | Not the primary electrolyte (alkaline system). | Additive to induce uniform tin deposition. acs.org | Leads to a long cycle-life for the tin-based flow battery. acs.org |

While methanesulfonic acid is less corrosive than mineral acids like hydrochloric acid, it can still be corrosive to skin and certain metals such as mild steel. google.com A significant advancement has been the development of cleaning formulations that combine methanesulfonic acid with urea to create highly effective and non-corrosive cleaning agents. google.comgoogle.com

The combination of MSA and urea, often in a specific molar ratio, results in a composition that is surprisingly passive to metals like aluminum and steel. google.com This synergistic effect mitigates the inherent corrosivity of the acid while maintaining high cleaning activity for removing scale, rust, and other mineral deposits. google.comgoogle.com These formulations can also include other components like amine-based corrosion inhibitors to further enhance protection. google.com The molar ratio of urea to methanesulfonic acid is a key factor in the effectiveness of the corrosion inhibition, with ratios of approximately 1.0 to 1.8 being cited. google.com

Table 3: Example of a Non-Corrosive Cleaning Composition

| Component | Purpose | Example Concentration (Weight %) | Molar Ratio (Urea:MSA) |

| Methanesulfonic Acid (70% solution) | Primary cleaning agent (dissolves scale/rust). google.com | ~50% | 1.0 - 1.8. google.com |

| Urea | Corrosion inhibitor/passivating agent. google.com | ~25% | |

| Amine-based inhibitor (e.g., Armohib® 31) | Additional corrosion inhibition. google.com | 0.05 - 0.3%. google.com | |

| Water | Solvent. | ~25% |

Environmental and Atmospheric Chemical Research

The interaction between acids and bases is a fundamental process in environmental chemistry, influencing everything from air quality to pollution control. Methanesulfonic acid, as a product of dimethyl sulfide (B99878) oxidation in the marine atmosphere, and urea, as a widespread nitrogen-containing compound, are both relevant to these processes. nih.govacs.orgresearchgate.net

New particle formation (NPF) from the gas-to-particle conversion of atmospheric vapors is a major source of aerosols, which impact climate and human health. rsc.org Sulfuric acid has long been recognized as a key driver of NPF, but research has increasingly shown that methanesulfonic acid also plays a crucial role, particularly in marine and coastal environments. nih.govacs.org

NPF is significantly enhanced by the presence of atmospheric bases like ammonia and amines (e.g., dimethylamine (B145610), trimethylamine), which stabilize the initial acid clusters and facilitate their growth into larger particles. nih.govrsc.orgacs.org Studies have shown that MSA nucleates effectively with these bases, and water vapor also plays a critical role in enhancing the formation and growth of these clusters. rsc.org While direct observational studies of NPF involving MSA and urea are not prominent, urea is a significant source of atmospheric ammonia through decomposition. Therefore, the extensive research on MSA-ammonia and MSA-amine systems provides a strong basis for understanding the potential role of urea-derived ammonia in MSA-driven NPF. nih.govacs.org Computational models suggest that the stability of MSA-base clusters is directly related to the basicity of the base involved. acs.org

Table 4: Key Species in Methanesulfonic Acid-Driven New Particle Formation

| Species | Chemical Formula | Role in NPF | Source Environment |

| Methanesulfonic Acid (MSA) | CH₃SO₃H | Primary clustering acid. nih.govacs.org | Oxidation of dimethyl sulfide (DMS) from marine emissions. nih.govacs.org |

| Ammonia | NH₃ | Stabilizing base, enhances cluster formation. nih.govacs.org | Agriculture, biomass burning, urea decomposition. nih.gov |

| Amines (e.g., Methylamine (B109427), Dimethylamine) | CH₃NH₂, (CH₃)₂NH | Highly effective stabilizing bases. nih.govacs.org | Marine phytoplankton, industrial emissions. nih.gov |

| Water | H₂O | Enhances initial cluster formation and growth. rsc.org | Ubiquitous in the atmosphere. |

Selective Catalytic Reduction (SCR) is a highly effective after-treatment technology used to reduce nitrogen oxide (NOx) emissions from combustion sources, particularly diesel engines. researchgate.netepa.gov The technology relies on the use of a reducing agent, which is typically ammonia. For safety and practical reasons in mobile applications, an aqueous solution of urea is used as the ammonia precursor. researchgate.net

In a Urea-SCR system, the urea solution is injected into the hot exhaust stream ahead of a catalyst. The heat causes the urea to decompose first into isocyanic acid and ammonia, and then the isocyanic acid hydrolyzes to form additional ammonia. researchgate.net The ammonia then acts as the reductant on the catalyst surface (commonly based on vanadium or other metal oxides), selectively reacting with NOx to produce harmless nitrogen (N₂) and water. researchgate.net

While this is a primary application of urea, the direct involvement of methanesulfonic acid in standard SCR systems is not a feature of the technology. However, the exhaust gas chemistry is complex. Sulfur in the fuel can be oxidized to sulfur dioxide (SO₂) and further to sulfur trioxide (SO₃), which can form sulfuric acid and ammonium sulfates, potentially deactivating the catalyst or creating particulate emissions. asianpubs.org This highlights the importance of managing acidic species within the exhaust system where the urea-based SCR process operates.

Theoretical and Computational Investigations of Methanesulfonic Acid Urea Interactions

Quantum Chemical Calculation Methods

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular geometry, and interaction energies. nih.govacs.org These calculations are crucial for understanding the stability and thermodynamics of clusters formed between methanesulfonic acid and urea (B33335).

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecular clusters. acs.org In the context of MSA-urea interactions, DFT is used to explore potential cluster configurations, optimize their geometries to find the most stable structures, and calculate thermodynamic properties such as binding energies and Gibbs free energies.

Research on the interaction of urea with sulfonating agents has utilized DFT to model reaction mechanisms, identifying intermediates and transition states. researchgate.netbutlerov.com For instance, studies on urea's sulfonation identified multiple possible complex structures, with reactive complexes forming through the bonding of a urea nitrogen atom to the sulfur atom of the sulfonic group. researchgate.net The most stable, non-reactive complex was found to form via the urea oxygen atom, separated from the reactive states by a significant activation barrier. researchgate.netbutlerov.com

Analogous studies on clusters of MSA with other bases, such as ammonia (B1221849) and various amines, provide a methodological framework. nih.govnih.gov These studies typically employ functionals like ωB97X-D, which accounts for dispersion interactions, paired with basis sets like 6-31++G(d,p) for geometry optimization and frequency calculations. nih.govacs.org The calculated binding free energies are then used to evaluate the stability of the clusters. A similar approach can be applied to the MSA-urea system to predict the geometry of hydrogen bonding and proton transfer events.

| Computational Step | Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| Initial Structure Sampling | ABCluster Program / PM7 | Generates a wide range of initial cluster configurations. | nih.govnih.gov |

| Geometry Optimization | DFT (e.g., ωB97X-D / 6-31++G(d,p)) | Finds the lowest energy (most stable) molecular structure. | nih.govacs.org |

| Frequency Calculation | DFT (same as optimization) | Confirms structure is a true minimum and provides data for thermodynamic corrections. | nih.gov |

| Thermodynamic Analysis | Quasi-harmonic Approximation | Calculates Gibbs free energy (ΔG) and enthalpy (ΔH) of cluster formation. | nih.govacs.org |

Based on these methods, one can calculate key thermodynamic parameters that describe the stability of MSA-urea clusters.

| Cluster Composition | Binding Enthalpy (ΔH, kcal/mol) | Binding Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| (MSA)₁(Urea)₁ | -15.8 | -4.5 |

| (MSA)₂(Urea)₁ | -28.1 | -11.2 |

| (MSA)₁(Urea)₂ | -25.5 | -9.8 |

| (MSA)₂(Urea)₂ | -40.3 | -18.7 |

Note: Data are hypothetical, based on typical values for MSA-base clusters, and serve for illustrative purposes.

Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory than standard DFT for describing electron correlation, which is crucial for accurately modeling non-covalent interactions like hydrogen bonds. These methods are often used to refine the understanding of molecular conformations and the intricate network of intermolecular forces within MSA-urea clusters.

While computationally more demanding, ab initio calculations can yield more precise descriptions of the potential energy surface, clarifying the nature of the hydrogen bonds between the acidic proton of MSA and the carbonyl oxygen or amino groups of urea. nih.gov Ab initio molecular dynamics (AIMD) simulations have also been used to study urea in various environments, providing insights into its structural dynamics and phase transitions under pressure. researchgate.net These approaches are valuable for confirming the stability of conformations predicted by DFT and for providing benchmark data for less computationally expensive methods.

Coupled-cluster (CC) theory is considered one of the "gold standard" methods in quantum chemistry for calculating molecular energies with very high accuracy. wikipedia.orgaps.org Methods like coupled-cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), are often used to compute highly accurate single-point energies for geometries optimized at a lower level of theory (e.g., DFT). This multi-level approach provides a robust and computationally feasible way to determine cluster stability.

In studies of MSA-base clusters, the DLPNO-CCSD(T) method (a domain-based local pair natural orbital implementation of CCSD(T)) combined with a large basis set like aug-cc-pVTZ is frequently used to refine the final binding free energies. nih.govnih.govacs.org This high-level correction is critical for obtaining quantitative accuracy in the thermodynamics of cluster formation, as even small errors in energy can significantly impact predictions of cluster populations and reaction equilibria.

| Method | Relative Accuracy | Relative Computational Cost | Primary Application |

|---|---|---|---|

| DFT | Good | Low-Medium | Geometry optimization, thermodynamics of larger systems. |

| MP2 | Very Good | Medium-High | Analysis of intermolecular interactions, smaller systems. |

| CCSD(T) | Excellent ("Gold Standard") | Very High | High-accuracy single-point energy calculations for stable geometries. |

Molecular Dynamics (MD) Simulations